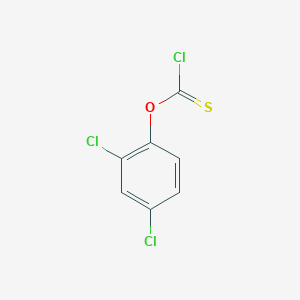
2,4-DICHLOROPHENYL CHLOROTHIOFORMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DICHLOROPHENYL CHLOROTHIOFORMATE: is an organic compound with the chemical formula C7H3Cl3OS. It is a colorless to light yellow liquid that is soluble in non-polar solvents such as ether, chloroform, and benzene, but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and is involved in the production of various pesticides and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE generally involves the reaction of thionitrous chloride with 2,4-dichlorobenzoate . This reaction requires careful control of conditions to ensure the formation of the desired product and minimize by-products.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic substitution, and esterification reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Electrophilic Substitution: This reaction involves the introduction of an electrophile into the aromatic ring. Common reagents include halogens or nitro compounds under acidic conditions.
Esterification: This reaction involves the formation of an ester by reacting with an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while esterification can produce esters of 2,4-dichlorophenyl .
Wissenschaftliche Forschungsanwendungen
2,4-DICHLOROPHENYL CHLOROTHIOFORMATE has several scientific research applications, including:
Biology: It is used in biochemical studies to investigate the effects of chlorinated phenyl compounds on biological systems.
Medicine: It is involved in the development of pharmaceutical agents that target specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenyl derivatives that can interact with biological molecules. These interactions can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
2,4-dichlorophenyl chlorothioformate: An organic compound with similar chemical properties and applications.
O-(2,4-dichlorophenyl) carbonochloridothioate: Another compound with similar reactivity and uses in organic synthesis.
Uniqueness: this compound is unique in its specific reactivity and the types of reactions it undergoes. Its ability to participate in nucleophilic substitution, electrophilic substitution, and esterification reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
2812-86-4 |
|---|---|
Molekularformel |
C7H3Cl3OS |
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
O-(2,4-dichlorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H3Cl3OS/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H |
InChI-Schlüssel |
FISIMXSKNBGWFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl |
Key on ui other cas no. |
2812-86-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















